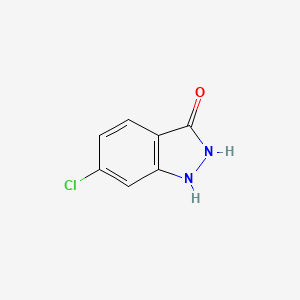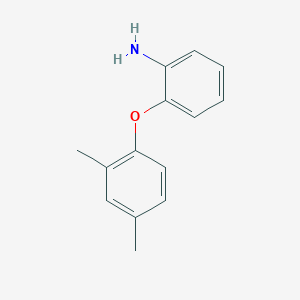
2-(2,4-Dimethylphenoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dimethylphenoxy)aniline is an aromatic amine with the molecular formula C14H15NO and a molecular weight of 213.28 . It is widely used in various fields of research and industry.
Synthesis Analysis
The synthesis of anilines, including 2-(2,4-Dimethylphenoxy)aniline, can be achieved through several methods. One common method involves direct nucleophilic substitution, nitroarene reduction, and reactions involving palladium-catalyzed methods . Another method involves using 2,6-diisopropyl aniline as a raw material, which is then subjected to a series of reactions to prepare 2,6-diisopropyl-4-phenoxy aniline .Molecular Structure Analysis
The molecular structure of 2-(2,4-Dimethylphenoxy)aniline consists of a benzene ring attached to an amine group and a 2,4-dimethylphenoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2,4-Dimethylphenoxy)aniline include its molecular weight (213.28), molecular formula (C14H15NO), and its use in research . More specific properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Proteomics Research
2-(2,4-Dimethylphenoxy)aniline: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound is used for the synthesis of peptides and proteins for research purposes, particularly in the study of protein-protein interactions and the identification of novel biomarkers for diseases .
Anticancer Drug Design
This compound has been involved in the design and synthesis of aniline pyrimidine derivatives, which are potent dual inhibitors of Mer and c-Met kinases. These kinases are often overexpressed in various tumors, making them ideal targets for antitumor drugs. The derivatives of 2-(2,4-Dimethylphenoxy)aniline have shown promising results in inhibiting these kinases, suggesting potential applications in cancer treatment .
Biological Evaluation
In biological evaluations, 2-(2,4-Dimethylphenoxy)aniline derivatives have demonstrated significant inhibitory potency against Mer and c-Met kinase activity. This is crucial for developing new therapies for diseases where these kinases play a key role. The compound’s derivatives have also been tested for antiproliferative activities on various cancer cell lines, showing good potential as anticancer agents .
Pharmacokinetics
The pharmacokinetic properties of 2-(2,4-Dimethylphenoxy)aniline derivatives, such as liver microsomal stability, are studied to predict their behavior within the human body. This includes assessing the compound’s metabolism, absorption, and excretion, which are vital for drug development .
Safety Profiling
Safety profiling is another critical application where 2-(2,4-Dimethylphenoxy)aniline is used. It involves evaluating the safety of the compound’s derivatives through various assays, including hERG testing, to ensure they do not cause adverse effects when used as therapeutic agents .
Molecular Docking Studies
Molecular docking studies utilize 2-(2,4-Dimethylphenoxy)aniline to understand how its derivatives interact with target proteins at the molecular level. This helps in the rational design of new drugs by predicting the binding affinities and orientations of the compound’s derivatives within the target’s active site .
Chemical Synthesis
In chemical synthesis, 2-(2,4-Dimethylphenoxy)aniline serves as a building block for creating complex organic molecules. Its phenolic and aniline groups are reactive sites that can undergo various chemical reactions, making it a versatile reagent in synthetic chemistry .
Safety and Hazards
特性
IUPAC Name |
2-(2,4-dimethylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-7-8-13(11(2)9-10)16-14-6-4-3-5-12(14)15/h3-9H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQNUMZUANLZQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC=C2N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60484862 |
Source


|
| Record name | 2-(2,4-DIMETHYLPHENOXY)ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60484862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenoxy)aniline | |
CAS RN |
60287-72-1 |
Source


|
| Record name | 2-(2,4-DIMETHYLPHENOXY)ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60484862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


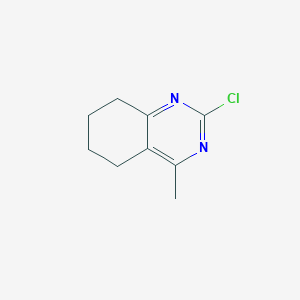
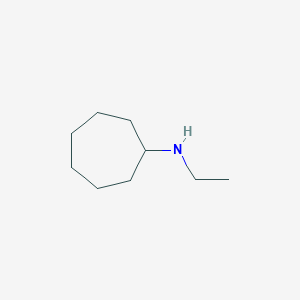
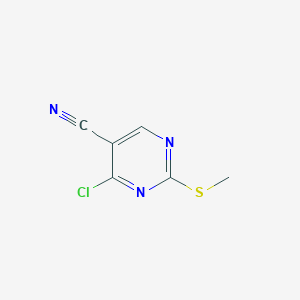
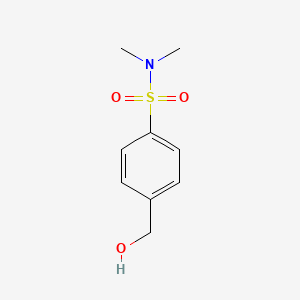
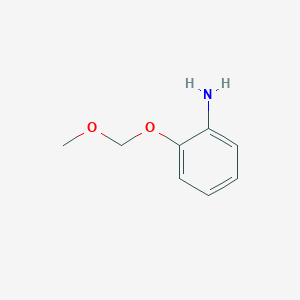
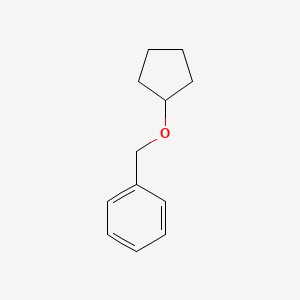
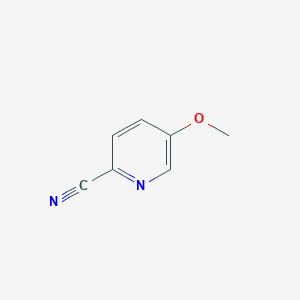
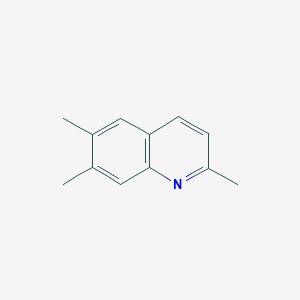

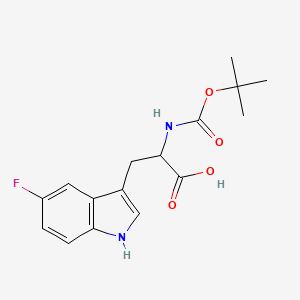
![3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1355158.png)

